molecular formula C9H9Cl3O B12570125 5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene CAS No. 194794-98-4

5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene

Cat. No.: B12570125
CAS No.: 194794-98-4
M. Wt: 239.5 g/mol
InChI Key: LZSZJCPTKHERFJ-UHFFFAOYSA-N
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Description

5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two chloromethyl groups, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene typically involves the chloromethylation of 5-chloro-2-methoxybenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is conducted under reflux conditions to ensure the complete conversion of the starting material.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include hydrocarbons and dechlorinated derivatives.

Scientific Research Applications

5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of chlorinated aromatic compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3,5-bis(trichloromethyl)benzene
  • 5-Chloro-1,3-bis(trifluoromethyl)benzene

Comparison

Compared to similar compounds, 5-Chloro-1,3-bis(chloromethyl)-2-methoxybenzene is unique due to the presence of both chloromethyl and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

194794-98-4

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

5-chloro-1,3-bis(chloromethyl)-2-methoxybenzene

InChI

InChI=1S/C9H9Cl3O/c1-13-9-6(4-10)2-8(12)3-7(9)5-11/h2-3H,4-5H2,1H3

InChI Key

LZSZJCPTKHERFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1CCl)Cl)CCl

Origin of Product

United States

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